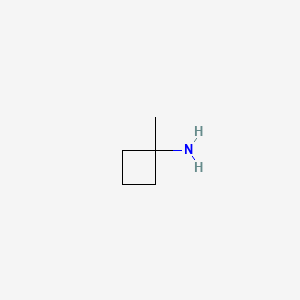

1-Methyl-cyclobutylamine

Beschreibung

Significance of Cyclobutane-Containing Scaffolds in Modern Chemistry

The cyclobutane (B1203170) ring is notable for being the second most strained saturated monocarbocycle, following cyclopropane (B1198618). nih.gov This strain arises from the deviation of its internal bond angles (approximately 88°) from the ideal tetrahedral angle of 109.5°, as well as from torsional strain due to the eclipsing of hydrogen atoms. nih.govlibretexts.org The strain energy of cyclobutane is approximately 26.3 kcal/mol. nih.gov

This inherent ring strain is not a liability but rather a feature that can be strategically exploited in molecular design. numberanalytics.com The stored energy within the ring can be harnessed to drive specific chemical transformations, making cyclobutane derivatives versatile intermediates in organic synthesis. researchgate.net Despite the high strain, cyclobutanes are generally stable at room temperature, allowing for their practical handling in a laboratory setting. researchgate.net The puckered conformation of the cyclobutane ring further helps to alleviate some of the torsional strain. nih.gov This balance of stability and reactivity makes cyclobutane a unique and valuable component in the design of complex molecules. udg.edu

The unique structural features of cyclobutane derivatives have made them increasingly valuable in the field of medicinal chemistry. ontosight.airu.nlresearchgate.net Their incorporation into drug candidates can lead to improvements in various pharmacologically relevant properties. nih.govnih.gov

Cyclobutane scaffolds are considered privileged structures in drug discovery due to their ability to impart favorable characteristics to bioactive molecules. researchgate.net As of January 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring. ru.nl The three-dimensional nature of the cyclobutane ring offers opportunities for creating molecules with enhanced sp3 character, a desirable trait for improving drug-like properties. researchgate.net The incorporation of cyclobutane moieties has been shown to be a successful strategy in the development of treatments for a range of diseases, including cancer and viral infections. lifechemicals.comru.nl For instance, carboplatin, a widely used anticancer drug, features a cyclobutane ring. lifechemicals.comru.nl Furthermore, cyclobutane derivatives have shown promise as inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which is a target for nonalcoholic steatohepatitis (NASH) treatment. acs.org

One of the most significant applications of cyclobutane rings in medicinal chemistry is to induce conformational restriction in flexible molecules. lifechemicals.comnih.gov By replacing a flexible linker, such as an ethyl group, with a more rigid 1,3-disubstituted cyclobutane, the number of accessible conformations of a molecule can be limited. nih.gov This pre-organization of a ligand into a bioactive conformation can reduce the entropic penalty upon binding to its target, potentially leading to increased potency. nih.gov The rigid nature of the cyclobutane scaffold can also be used to block metabolically labile sites within a molecule. nih.gov

Cyclobutane rings are also employed as bioisosteric replacements for other chemical groups. researchgate.net For example, a cis-substituted cyclobutane ring can serve as a non-aromatic bioisostere for a para-substituted benzene (B151609) ring, offering a way to increase the fraction of sp3-hybridized carbons in a molecule while maintaining a similar spatial arrangement of substituents. rsc.org This strategy can lead to improved physicochemical properties, such as solubility and metabolic stability. chem-space.com

The introduction of a cyclobutane ring can have a profound influence on the biological activity and pharmacological properties of a molecule. ontosight.airu.nludg.eduresearchgate.net The rigid, three-dimensional structure of the cyclobutane scaffold can be used to precisely position key pharmacophoric groups to optimize interactions with a biological target. nih.govru.nl This can lead to increased binding affinity and selectivity. nih.gov Furthermore, the incorporation of a cyclobutane ring can be used to fill hydrophobic pockets in protein binding sites. nih.govru.nl In some cases, cyclobutane derivatives have demonstrated significant biological activities, including antimicrobial and anticancer properties. ontosight.ai For example, certain cyclobutane derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis. nih.gov

Beyond their direct applications in medicinal chemistry, cyclobutane derivatives are highly valued as versatile building blocks in organic synthesis. ontosight.airu.nlnih.gov Their inherent ring strain allows them to participate in a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of more complex molecular architectures. researchgate.net The ability to functionalize the cyclobutane ring in a regio- and stereoselective manner further enhances their utility as synthetic intermediates. researchgate.net Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane rings, and the resulting products can be further elaborated into a wide array of other compounds. udg.edu The development of new synthetic methods continues to expand the toolkit available to chemists for the construction and manipulation of cyclobutane-containing molecules. rsc.org

Compound Names

| Compound Name |

| 1-Methyl-cyclobutylamine |

| Carboplatin |

| Cyclobutane |

| Cyclopropane |

Interactive Data Tables

Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁N lookchem.comnih.gov |

| Molecular Weight | 85.15 g/mol lookchem.comnih.gov |

| Boiling Point | 93 °C lookchem.com |

| Flash Point | -9 °C lookchem.com |

| Density | 0.878 g/cm³ lookchem.com |

| IUPAC Name | 1-methylcyclobutan-1-amine nih.gov |

| CAS Number | 40571-47-9 lookchem.comnih.gov |

Ring Strain of Cycloalkanes

| Cycloalkane | Ring Strain Energy (kcal/mol) |

| Cyclopropane | 27.6 numberanalytics.com |

| Cyclobutane | 26.3 nih.gov |

| Cyclopentane | 6.5 numberanalytics.com |

| Cyclohexane (B81311) | 0.0 numberanalytics.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBVBGWLMVNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566608 | |

| Record name | 1-Methylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40571-47-9 | |

| Record name | 1-Methylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclobutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 1 Methyl Cyclobutylamine

Reaction Pathways and Mechanisms

The chemical behavior of 1-Methyl-cyclobutylamine is largely defined by the presence of the primary amine group. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers, known as electrophiles. This nucleophilic character is the basis for many of its characteristic reactions.

In a typical nucleophilic substitution reaction , the amine attacks an electrophilic carbon atom, displacing a leaving group. wikipedia.org For instance, when reacting with alkyl halides (e.g., methyl iodide), this compound acts as the nucleophile. The reaction proceeds in a stepwise manner, initially forming a secondary amine, which can be further alkylated to a tertiary amine and ultimately to a quaternary ammonium (B1175870) salt. allen.inwikipedia.org

Another significant reaction driven by its nucleophilicity is acylation . When treated with acylating agents such as acyl chlorides or acid anhydrides, this compound readily forms N-(1-methylcyclobutyl)amides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The table below summarizes the expected products from the reaction of this compound with various classes of electrophiles.

| Electrophile Class | Specific Example | Reaction Type | Product Class |

| Alkyl Halide | Methyl Iodide | Nucleophilic Alkylation | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acyl Chloride | Acetyl Chloride | Nucleophilic Acylation | N-substituted Amide |

| Aldehyde/Ketone | Acetone | Nucleophilic Addition (followed by reduction) | Secondary Amine (via reductive amination) |

| Epoxide | Ethylene Oxide | Nucleophilic Ring-Opening | β-Amino Alcohol |

Primary amines, particularly those on strained ring systems, can undergo significant skeletal rearrangements when treated with nitrous acid (HNO₂). This reaction, known as the Demjanov rearrangement (or Tiffeneau-Demjanov rearrangement when a 1-aminomethylcycloalkanol is involved), proceeds through a highly unstable diazonium salt intermediate. wikipedia.orgorganicreactions.org

The mechanism begins with the diazotization of the primary amine on this compound by nitrous acid, forming the 1-methylcyclobutyldiazonium ion. wikipedia.org This ion is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive tertiary carbocation at the C1 position of the cyclobutane (B1203170) ring. mychemblog.com

This carbocation is the pivot point for several competing rearrangement pathways driven by the desire to alleviate ring strain and achieve a more stable electronic state:

Ring Expansion: The strained C1-C2 (or C1-C4) bond can migrate to the positively charged carbon, expanding the four-membered ring to a five-membered one. This Wagner-Meerwein type rearrangement results in the formation of a more stable cyclopentyl carbocation, which is then quenched by water to yield products like 1-methylcyclopentanol. wikipedia.orglscollege.ac.in

Ring Contraction: Migration of a bond within the ring (e.g., the C2-C3 bond) can lead to the formation of a cyclopropylmethyl cation, resulting in cyclopropyl-containing products after reaction with water.

Hydride/Alkyl Shifts: While less favored than ring expansion in such systems, 1,2-hydride or methyl shifts are also possible, leading to other rearranged products. chemistnotes.com

The distribution of these products is highly dependent on reaction conditions and the specific structure of the amine.

The direct oxidation of a primary amine like this compound to an amide or nitrile is a challenging transformation that typically requires specific reagents to avoid side reactions.

Oxidation to Amides: Direct conversion of a primary amine to an amide involves the oxidation of the α-carbon. researchgate.netdntb.gov.ua This is not a straightforward reaction for this compound as the α-carbon is quaternary and lacks a hydrogen atom. Therefore, direct oxidation to a simple amide at this position is not feasible. However, oxidative methods can be applied to secondary amines derived from this compound. For instance, an N-alkylated derivative could undergo Cα–H oxidation on the N-alkyl group to form an amide. rsc.orgthieme-connect.com

Oxidation to Nitriles: The conversion of primary amines to nitriles is a more established, albeit still demanding, process. This transformation involves the loss of two hydrogen atoms from the amine group and two from the α-carbon, which is not possible for this compound due to the quaternary α-carbon. However, for primary amines with α-hydrogens, various methods exist. These include acceptorless dehydrogenation catalyzed by ruthenium complexes or oxidation using reagents like trichloroisocyanuric acid (TCCA) in the presence of TEMPO, or ferrate(VI). organic-chemistry.orgresearchgate.netnih.gov These methods proceed through an imine intermediate which is then further oxidized to the nitrile. researchgate.net For this compound, such a direct conversion to a nitrile is not a viable pathway.

The primary amine functional group in this compound is already in a reduced state, and therefore, it cannot be further reduced. The term "reduction reactions via hydrogenation" in the context of this molecule typically refers to the reductive cleavage of the strained cyclobutane ring.

This process, known as hydrogenolysis, requires harsh conditions, typically involving high temperatures, high pressures of hydrogen gas, and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The high ring strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under these conditions.

The mechanism involves the adsorption of the cyclobutane ring onto the catalyst surface, followed by the cleavage of a carbon-carbon bond and the addition of hydrogen atoms. This results in the opening of the ring to form an acyclic alkane. For this compound, this would lead to the formation of various isomeric pentylamines. The regioselectivity of the ring opening can be influenced by the catalyst and the substitution pattern on the ring.

The primary amine group (-NH₂) itself is a poor leaving group. Therefore, for it to be substituted by another nucleophile, it must first be converted into a better leaving group.

The most effective method for this transformation is diazotization, as discussed in section 3.1.2. The reaction with nitrous acid generates the highly unstable 1-methylcyclobutyldiazonium ion. The diazonium group (-N₂⁺) is an exceptionally good leaving group, readily departing as dinitrogen gas (N₂). wikipedia.org

The resulting carbocation can then be attacked by a variety of nucleophiles present in the reaction medium. This allows for the substitution of the original amine group with several other functional groups.

The table below outlines potential substitution products formed via the diazonium salt intermediate.

| Nucleophile (Solvent/Reagent) | Product Functional Group | Specific Product Example |

| H₂O (Water) | Alcohol | 1-Methylcyclobutanol |

| Cl⁻ (from HCl) | Alkyl Chloride | 1-Chloro-1-methylcyclobutane |

| Br⁻ (from HBr) | Alkyl Bromide | 1-Bromo-1-methylcyclobutane |

| I⁻ (from KI) | Alkyl Iodide | 1-Iodo-1-methylcyclobutane |

It is crucial to note that these direct substitution products often compete with the rearrangement products discussed previously (Section 3.1.2 and 3.2), making the product mixture potentially complex. libretexts.org

Cyclobutane Ring-Opening and Rearrangement Processes

The high ring strain inherent in the cyclobutane structure of this compound is a major driving force for its rearrangement and ring-opening reactions, particularly under conditions that generate a carbocation intermediate. rsc.org

As detailed in Section 3.1.2, treatment with nitrous acid generates a tertiary carbocation at the point of amine attachment. This intermediate is the starting point for significant skeletal reorganization.

Ring Expansion: The most prominent rearrangement is the Wagner-Meerwein type, leading to ring expansion. mychemblog.comwikipedia.org Driven by the release of approximately 20 kcal/mol of ring strain, a C-C bond of the cyclobutane ring migrates, transforming the 1-methylcyclobutyl cation into a more stable cyclopentyl cation. This process is generally rapid and often dominates the product distribution. The resulting cation can then be trapped by a nucleophile (like water) or lose a proton to form an alkene.

Potential Ring Expansion Products of this compound:

1-Methylcyclopentanol

Methylenecyclopentane

1-Methylcyclopentene

Ring Contraction: While less common than expansion from a cyclobutylcarbinyl-type cation, ring contraction is also a possible pathway for the 1-methylcyclobutyl cation. This would involve the migration of a distal C-C bond, leading to a substituted cyclopropylcarbinyl cation. These cations are known to exist in equilibrium with cyclobutyl and homoallyl cations, further complicating the potential reaction landscape.

The propensity for these rearrangements makes this compound and related compounds valuable precursors for the synthesis of five-membered ring systems. The specific pathway taken—direct substitution, ring expansion, or other rearrangements—is a delicate balance of carbocation stability, steric factors, and reaction conditions. researchgate.net

Carbocation Rearrangements and Selectivity

The formation of a carbocation at the tertiary carbon bearing the methyl group is a key event in many reactions of this compound and its precursors. This 1-methylcyclobutyl cation is relatively stable for a tertiary carbocation and serves as a pivotal intermediate in rearrangement reactions. The selectivity of these rearrangements is governed by the drive to achieve a more stable electronic and structural state, often through ring expansion or hydride and alkyl shifts.

Competing with ring expansion are 1,2-hydride shifts, which can also lead to more stable carbocation intermediates. The selectivity between ring expansion and hydride shifts is influenced by the specific substitution pattern of the cyclobutane ring and the reaction conditions. For the 1-methylcyclobutyl cation, a 1,2-hydride shift from an adjacent methylene (B1212753) group would lead to a secondary carbocation, which is less stable than the initial tertiary carbocation, making this pathway less favorable under thermodynamic control. However, in reactions involving cyclobutyl systems, the relief of ring strain often provides a significant thermodynamic driving force for ring expansion over other potential rearrangement pathways masterorganicchemistry.comyoutube.com.

The table below summarizes the potential carbocation rearrangement pathways for the 1-methylcyclobutyl cation and the driving forces influencing their selectivity.

| Rearrangement Pathway | Intermediate Carbocation | Product Type (after nucleophilic attack) | Driving Force(s) |

| Ring Expansion (1,2-Alkyl Shift) | 1-Methylcyclopentyl cation (tertiary) | 1-Methylcyclopentyl derivative | Relief of ring strain, formation of a stable tertiary carbocation |

| 1,2-Hydride Shift | 2-Methylcyclobutyl cation (secondary) | 2-Methylcyclobutyl derivative | Formation of a less stable carbocation (generally disfavored) |

| Deprotonation | Methylenecyclobutane (B73084) or 1-Methylcyclobutene | Alkene | Elimination to form a stable alkene |

Ring Strain Release in Reactions

The cyclobutane ring in this compound possesses significant ring strain, estimated to be around 26 kcal/mol for the parent cycloalkane. This strain arises from non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbons. This stored potential energy can act as a powerful driving force in chemical reactions, promoting transformations that lead to less strained products nih.gov.

Ring-opening and ring-expansion reactions are characteristic transformations where the release of ring strain is a key mechanistic component. For instance, in acid-catalyzed reactions, the formation of a carbocation intermediate can be followed by a rearrangement that expands the four-membered ring to a five-membered ring, thereby alleviating a significant portion of the ring strain youtube.comresearchgate.net. While specific examples detailing reactions of this compound driven solely by ring strain release are not extensively documented in readily available literature, the principles are well-established in the chemistry of related cyclobutane derivatives.

One example of a reaction driven by the release of ring strain is the Grob-type fragmentation. In suitably substituted aminocyclobutanes, the fragmentation can be initiated to yield acyclic products, with the release of ring strain being a significant contributor to the reaction's driving force nih.gov. The propensity for such reactions underscores the thermodynamic instability of the cyclobutane ring and its influence on the chemical reactivity of molecules in which it is incorporated.

The following table outlines how ring strain influences the reactivity of this compound and related compounds.

| Reaction Type | Role of Ring Strain | Resulting Product Class |

| Ring Expansion | Primary driving force | Cyclopentyl derivatives |

| Grob-Type Fragmentation | Contributes to the thermodynamic favorability | Acyclic imines or enamines |

| Ring-Opening Polymerization | Driving force for polymerization | Polyamines |

Derivatization for Enhanced Functionality

The primary amine group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications can be used to alter the molecule's physical and chemical properties, introduce new functionalities, or prepare it for further synthetic transformations.

Formation of Amine Derivatives (e.g., Acetamides, Hydrochlorides)

The nucleophilic nature of the primary amine in this compound allows for the straightforward formation of various derivatives, with acetamides and hydrochlorides being common examples.

Acetamides: The reaction of this compound with acetylating agents, such as acetyl chloride or acetic anhydride, yields the corresponding N-(1-methylcyclobutyl)acetamide. A particularly relevant method for the synthesis of this acetamide is the Ritter reaction wikipedia.orgorganic-chemistry.orgmissouri.edunih.gov. In this reaction, a carbocation is generated from a suitable precursor, such as methylenecyclobutane, in the presence of a nitrile, like acetonitrile. The carbocation is then trapped by the nitrile, and subsequent hydrolysis of the resulting nitrilium ion affords the amide wikipedia.org. This method is efficient for the preparation of amides from tertiary carbocations.

The formation of the acetamide derivative is useful for several reasons. It can serve as a protecting group for the amine, rendering it less reactive towards certain reagents. The acetamide may also exhibit different biological activities compared to the parent amine.

Hydrochlorides: As a basic amine, this compound readily reacts with hydrochloric acid to form the corresponding hydrochloride salt, this compound hydrochloride. This is a common strategy to improve the handling and storage of volatile or air-sensitive amines. The salt is typically a stable, crystalline solid that is more easily purified and has a longer shelf-life than the free base. The hydrochloride salt can be easily converted back to the free amine by treatment with a base.

The table below provides a summary of the synthesis and some properties of these common derivatives of this compound.

| Derivative | Synthetic Method | Reagents | Typical Form | Utility |

| N-(1-methylcyclobutyl)acetamide | Acylation / Ritter Reaction | Acetyl chloride, Acetic anhydride / Methylenecyclobutane, Acetonitrile, Acid | Solid | Amine protection, Synthetic intermediate |

| This compound hydrochloride | Acid-base reaction | Hydrochloric acid | Crystalline solid | Improved stability and handling, Purification |

Spectroscopic and Computational Analysis of 1 Methyl Cyclobutylamine

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the identity and purity of 1-Methyl-cyclobutylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information about the molecule's structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional and two-dimensional NMR experiments are employed to assign proton signals and understand the molecule's spatial arrangement.

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of the protons. The integration of the area under each signal is directly proportional to the number of protons generating that signal libretexts.orgorgchemboulder.comlibretexts.orgyoutube.com. In this molecule, there are distinct sets of protons: those of the methyl group, the amine group, and the cyclobutane (B1203170) ring.

The methyl (-CH₃) protons are chemically equivalent and typically appear as a singlet in the spectrum. The cyclobutane ring contains three sets of methylene (B1212753) (-CH₂) groups. Due to the substitution pattern, these ring protons are not chemically equivalent and are expected to appear as complex multiplets. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration. The integration of these signals would correspond to a ratio of 3:2:2:2:2 for the methyl, three sets of ring methylene, and amine protons, respectively.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Methyl) | ~1.2 | Singlet (s) | 3H |

| -NH₂ (Amine) | Variable (e.g., 1.0-2.5) | Broad Singlet (br s) | 2H |

| -CH₂- (Ring Protons, multiple) | ~1.5-2.3 | Multiplets (m) | 6H |

Two-dimensional Correlation Spectroscopy (2D-COSY) is utilized to establish proton-proton coupling relationships within a molecule. While this compound does not have stereoisomers, a COSY spectrum is invaluable for assigning the complex multiplets of the cyclobutane ring protons. A COSY spectrum would display cross-peaks connecting the signals of protons that are on adjacent carbon atoms. This allows for the unambiguous assignment of the different methylene groups within the puckered four-membered ring, confirming the connectivity of the carbon skeleton.

The cyclobutane ring is not planar but exists in a puckered conformation. This leads to two distinct types of proton positions: axial and equatorial. The magnitude of the coupling constants (J-values) between protons provides detailed information about the dihedral angles between them and, consequently, the ring's conformation.

Studies on monosubstituted cyclobutanes have shown that long-range four-bond couplings (⁴JHH) are particularly sensitive to the ring's geometry nih.gov. Specifically, the coupling between two equatorial protons (⁴Jeq-eq) is approximately 5 Hz, whereas the coupling between two axial protons (⁴Jax-ax) is close to 0 Hz nih.gov. By analyzing these and other coupling constants, the equilibrium between the two possible puckered conformations (with the 1-methylamino group in either an axial or equatorial position) can be determined. This analysis helps to establish the most stable conformational preference of the molecule in solution.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₅H₁₁N, giving it a molecular weight of approximately 85.15 g/mol nih.gov. In the mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 85. As is common for aliphatic amines, this peak may be weak or absent miamioh.edu.

The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom miamioh.edu. This process leads to the formation of a stable iminium cation. The most prominent fragmentation pathways for this compound are:

Loss of a methyl radical (•CH₃): Cleavage of the C-CH₃ bond results in a fragment ion at m/z 70.

Alpha-cleavage of a C-C bond in the ring: The cleavage of a C-C bond within the cyclobutane ring adjacent to the carbon bearing the amino group is the most favorable pathway. This results in the loss of an ethylene molecule (C₂H₄) after rearrangement, leading to a highly abundant fragment ion at m/z 57. The base peak in the spectrum is often the result of alpha-cleavage leading to a stable, resonance-stabilized fragment.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 85 | [C₅H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage: Loss of •CH₃ |

| 57 | [C₃H₇N]⁺ | Alpha-cleavage of ring C-C bond and rearrangement |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amine and alkyl groups.

Key expected absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds docbrown.info.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are characteristic of C-H stretching vibrations in the methyl and cyclobutane ring methylene groups docbrown.info.

N-H Bending: A medium to strong intensity band between 1590 cm⁻¹ and 1650 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amine group docbrown.info.

C-N Stretching: A weak to medium absorption in the 1020-1220 cm⁻¹ range indicates the stretching of the C-N bond docbrown.info.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretch | Alkyl (-CH₃, -CH₂-) | 2850 - 2960 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-N Stretch | Alkyl Amine | 1020 - 1220 |

Infrared (IR) Spectroscopy for Functional Group Identification

Amine N-H Stretches and Cyclobutane Ring Vibrations

Infrared (IR) spectroscopy is a principal tool for identifying the functional groups and structural features of this compound through their characteristic vibrational frequencies.

Amine N-H Stretches: As a primary amine (R-NH₂), this compound is expected to exhibit two distinct N-H stretching absorption bands in the 3300-3500 cm⁻¹ region of its IR spectrum. These two bands arise from the symmetric and asymmetric stretching modes of the N-H bonds. The asymmetric stretch typically appears at a higher frequency (around 3350-3500 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 3300-3450 cm⁻¹). These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols. Additionally, a characteristic N-H bending (scissoring) vibration is expected in the range of 1550-1650 cm⁻¹. A broad N-H wagging band may also be observed in the 650-900 cm⁻¹ region.

Cyclobutane Ring Vibrations: The cyclobutane ring possesses unique vibrational modes due to its strained four-membered ring structure. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are anticipated in the 2800–3000 cm⁻¹ range. The puckering and other deformation vibrations of the cyclobutane ring itself give rise to a complex pattern in the fingerprint region of the spectrum (< 1500 cm⁻¹). Studies on substituted cyclobutanes have identified characteristic absorption regions. For instance, a band in the 900–935 cm⁻¹ region is often considered indicative of the cyclobutane ring system. Another band around 1250 cm⁻¹ has also been suggested as a useful, distinguishing spectral feature for cyclobutanes.

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on the known ranges for its functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Amine | 3350 - 3500 |

| Symmetric N-H Stretch | Primary Amine | 3300 - 3450 |

| C-H Stretch | Cyclobutane (CH₂) & Methyl (CH₃) | 2800 - 3000 |

| N-H Bend (Scissoring) | Primary Amine | 1550 - 1650 |

| CH₂ Scissoring | Cyclobutane | ~1450 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

| Ring Vibrations | Cyclobutane | 900 - 1250 |

| N-H Wag | Primary Amine | 650 - 900 |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are indispensable for exploring molecular properties that are difficult or impossible to measure experimentally. These studies provide detailed information on the geometric and electronic structure, stability, and potential reaction pathways of this compound.

Quantum Mechanical Calculations for Conformer Stability

The this compound molecule can exist in different spatial arrangements, or conformations, due to the puckered nature of the cyclobutane ring and the rotation around the C-N bond. Quantum mechanical calculations, such as those based on Hartree-Fock (HF) or post-Hartree-Fock methods, are employed to determine the geometries and relative energies of these conformers. By optimizing the geometry of various possible conformers and calculating their single-point energies, researchers can identify the most stable (lowest energy) conformation and predict the energy barriers to interconversion between different conformers. This information is crucial for understanding the molecule's behavior and reactivity.

Density Functional Theory (DFT) and Ab Initio Molecular Dynamics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of molecules to determine their properties. For this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable structure.

Calculate vibrational frequencies to simulate the IR spectrum, which can then be compared with experimental data to confirm structural assignments.

Determine electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges.

Ab Initio Molecular Dynamics (AIMD) combines quantum mechanical calculations with classical molecular dynamics to simulate the time evolution of a molecular system. An AIMD simulation of this compound would allow researchers to study its dynamic behavior, including conformational changes, hydrogen bonding dynamics (in the presence of a solvent), and the initial stages of chemical reactions at a highly accurate, first-principles level.

Molecular Mechanics (MM) Calculations

Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for studying large systems or for performing long-timescale simulations. MM methods use a classical "ball-and-spring" model, where the potential energy of a system is calculated using a force field—a set of parameters that define bond stretching, angle bending, and torsional and non-bonded interactions. MM calculations are particularly useful for exploring the conformational landscape of this compound, identifying low-energy conformers, and studying its interactions with other molecules, such as in a solvent or a biological system.

Modeling of Substituent Effects on Spectroscopic Parameters

Computational chemistry can effectively model how the methyl (-CH₃) and amino (-NH₂) groups, as substituents on the cyclobutane ring, influence the molecule's spectroscopic properties. By performing DFT calculations on a series of related molecules (e.g., cyclobutylamine (B51885), methylcyclobutane, and this compound), it is possible to systematically analyze how each substituent perturbs the vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR). These theoretical predictions help in the interpretation of experimental spectra and provide a deeper understanding of the electronic effects—such as induction and steric hindrance—exerted by the substituents.

Computational Insights into Reaction Mechanisms

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. Using methods like DFT, chemists can map out the potential energy surface for a given reaction. This involves:

Identifying and optimizing the structures of reactants, products, and any intermediates.

Locating the transition state (the highest energy point along the reaction pathway).

Calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

These calculations provide a step-by-step description of bond-breaking and bond-forming processes, offering insights into reaction feasibility, kinetics, and stereoselectivity that are complementary to experimental studies.

Biological and Medicinal Applications of 1 Methyl Cyclobutylamine and Analogues

Biological Activity and Molecular Interactions

The incorporation of the 1-methyl-cyclobutylamine scaffold and related structures into larger molecules can significantly influence their biological profile. The cyclobutane (B1203170) unit is a key structural element in a variety of naturally occurring compounds found in bacteria, fungi, plants, and marine invertebrates, many of which exhibit potent biological effects. openmedicinalchemistryjournal.comsemanticscholar.org These natural products serve as an inspiration for synthetic analogues, with activities ranging from antimicrobial and antibacterial to antitumor. openmedicinalchemistryjournal.comsemanticscholar.orgnih.govnih.gov

While specific target information for this compound is not extensively detailed in publicly available research, the broader class of cyclobutane-containing molecules has been shown to interact with various biological targets. For instance, certain cyclobutane derivatives have been identified as potential inhibitors of key bacterial enzymes. A bromo-cyclobutenaminone scaffold, developed from cyclobutane fragments, was identified as a novel covalent inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a crucial enzyme in bacterial cell wall biosynthesis. vu.nl Mass spectrometry experiments confirmed the covalent labeling of MurA at its Cys115 residue. vu.nl The cyclobutane ring is also a component of naturally occurring alkaloids that exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifeedant, and insecticidal properties, suggesting interactions with multiple, diverse molecular targets. openmedicinalchemistryjournal.comsemanticscholar.org

The cyclobutane ring imparts several important characteristics to a molecule that can enhance its biological and medicinal properties. nih.govnih.gov Its distinct, puckered three-dimensional structure is a primary attribute, offering unique applications in medicinal chemistry. nih.gov

Key influences of the cyclobutane ring include:

Conformational Restriction : The introduction of a cyclobutane fragment is often used to achieve conformational restriction in a molecule. nih.govlifechemicals.com This rigidity can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.

Metabolic Stability : Cyclobutane rings can be used to improve the metabolic stability of a drug candidate. nih.govnih.gov

Reduced Planarity : By replacing planar structures like aromatic rings or double bonds, the 3D cyclobutane moiety can improve physicochemical properties such as solubility. nih.govnih.gov

Pharmacophore Presentation : The rigid framework of the cyclobutane ring can optimally position key pharmacophoric groups for interaction with a receptor or enzyme active site. nih.govnih.gov

Filling Hydrophobic Pockets : The carbocyclic structure can effectively occupy hydrophobic pockets within a protein's binding site. nih.govnih.gov

Electronic Properties : Unlike a double bond or a cyclopropane (B1198618) unit, the cyclobutane ring generally does not alter the electronic properties or reactivity of a biologically active molecule, allowing for its incorporation without disturbing essential electronic features. lifechemicals.com

The table below summarizes the key structural characteristics of the cyclobutane ring and their corresponding impact on biological properties.

| Structural Characteristic | Influence on Biological Properties | Source(s) |

| Puckered 3D Structure | Provides unique spatial arrangement of substituents, reduces planarity, improves solubility. | nih.gov |

| Ring Strain & Inertness | Relatively stable for a strained carbocycle, contributing to metabolic stability. | nih.govnih.gov |

| Conformational Rigidity | Restricts bond rotation, locking the molecule into a specific, often more active, conformation. | nih.govlifechemicals.com |

| Carbocyclic Nature | Allows for filling of hydrophobic pockets in protein targets without introducing unwanted polarity. | nih.govnih.gov |

Structure-activity relationship (SAR) studies explore how chemical structure modifications affect a compound's biological activity. For analogues of small cyclic amines, these studies are crucial for optimizing potency and other pharmacological properties. While specific SAR data for this compound is limited, studies on related cyclic amine derivatives provide valuable insights.

Similarly, in other compound series, modifications aimed at altering electronic properties and replacing metabolically labile groups, such as methoxy (B1213986) groups, have been a key strategy to improve metabolic stability while maintaining or enhancing biological activity. researchgate.net The attachment of different substituents can generate diverse structure-activity relationships, influencing not only potency but also effects on cell migration and proliferation. nih.gov

The following table illustrates general SAR principles derived from studies of related compounds.

| Structural Modification | General Effect on Activity | Rationale | Source(s) |

| Addition of small halogen groups to an adjacent ring | Can significantly increase inhibitory potency. | Alters electronic properties and can form specific interactions (e.g., halogen bonds) with the target. | nih.gov |

| Altering substituent position (e.g., ortho, meta, para) | Can dramatically change biological activity. | Affects the molecule's ability to fit into the binding pocket and interact with key residues. | nih.govnih.gov |

| Replacing metabolically weak groups (e.g., methoxy) | Can improve metabolic stability and overall drug profile. | Blocks common sites of metabolic breakdown by enzymes like cytochrome P450s. | researchgate.net |

| Increasing molecular rigidity | Can increase potency and selectivity. | Reduces the entropic penalty of binding by pre-organizing the molecule in its active conformation. | lifechemicals.com |

Role in Pharmaceutical Synthesis and Drug Design

This compound and its parent structure, cyclobutylamine (B51885), are valuable building blocks in the synthesis of more complex molecules for pharmaceutical applications. Their utility stems from the desirable properties conferred by the cyclobutane moiety.

Cyclobutane derivatives are frequently used in organic synthesis as subunits for the preparation of natural products and other complex molecules. lifechemicals.com The this compound structure provides a synthetically accessible scaffold that incorporates a quaternary carbon center and a primary amine, features that are often sought in drug design. The amine group serves as a versatile chemical handle for further elaboration, allowing for the construction of amides, sulfonamides, and other secondary or tertiary amines through various synthetic reactions. nih.gov The synthesis of cyclobutylamine itself can be achieved from cyclobutanecarboxylic acid. orgsyn.org The ability to use these small, rigid building blocks allows chemists to construct larger, more complex drug candidates with controlled three-dimensional shapes. bioengineer.org

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying starting points for new therapeutics. vu.nlbu.edu This method uses small, low-molecular-weight compounds called "fragments" for screening against biological targets. youtube.com The cyclobutane moiety is considered a highly attractive but underrepresented scaffold for creating three-dimensional (3D) fragments. vu.nlnih.gov

Historically, fragment libraries have been dominated by flat, two-dimensional (2D) aromatic compounds. vu.nlnih.gov However, there is a growing recognition that increased 3D character in drug candidates can lead to improved properties and a lower rate of attrition during development. nih.gov Cyclobutane-based fragments, such as those derived from this compound, provide this valuable 3D character. vu.nl

Advantages of using cyclobutane fragments in FBDD include:

Higher 3D Character : They provide access to a greater volume of chemical space compared to flat aromatic fragments. vu.nlnih.gov

Novel Scaffolds : Their underrepresentation in existing libraries means they offer opportunities for discovering novel binding modes and intellectual property. nih.gov

Accessible Growth Vectors : The amine functionality on structures like this compound provides a clear and synthetically tractable point for "growing" the fragment into a more potent, lead-like molecule. vu.nlnih.govyoutube.com

The design and synthesis of focused libraries of 3D cyclobutane fragments have been reported, demonstrating their utility in generating hits for screening campaigns. vu.nlnih.gov

The table below contrasts the properties of typical 2D and 3D fragments used in drug discovery.

| Feature | Typical 2D Fragments (e.g., Aromatics) | 3D Fragments (e.g., Cyclobutanes) | Source(s) |

| Shape | Planar | Globular, complex | vu.nlnih.gov |

| sp³ Carbon Content | Low | High | nih.gov |

| Solubility | Often lower due to planarity and aggregation potential | Generally higher | vu.nl |

| Growth Vectors | Limited to the plane of the ring | Multiple vectors in 3D space | nih.gov |

| Representation in Libraries | High (overrepresented) | Low (underrepresented) | nih.gov |

Development of Enzyme Inhibitors (e.g., NK1 receptor, IDH1, CDK5)

Cyclobutane-containing compounds have been investigated as inhibitors for a variety of enzymes implicated in human diseases.

Neurokinin-1 (NK1) Receptor Antagonists: NK1 receptor antagonists are a class of drugs used for their antiemetic, anxiolytic, and antidepressant properties. wikipedia.org They are particularly crucial in managing chemotherapy-induced nausea and vomiting. wikipedia.orgnih.gov The development of potent and selective NK1 receptor antagonists often involves complex heterocyclic structures. While direct examples featuring a this compound moiety are not prominent in widely-cited literature, the core principle of using rigid structures to achieve high receptor affinity is a key aspect of their design. wikipedia.org For instance, the development of the approved drug Aprepitant involved significant structural modifications to improve oral bioavailability and receptor binding affinity, highlighting the importance of scaffold design in this class of inhibitors. mdpi.com

Isocitrate Dehydrogenase 1 (IDH1) Inhibitors: Mutations in the IDH1 enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. nih.govnih.gov This has made mutant IDH1 a key target for cancer therapy. nih.gov The development of IDH1 inhibitors has utilized cyclobutane analogues to enhance drug properties. For example, in the optimization of a series of IDH1 inhibitors, a metabolically unstable cyclohexane (B81311) amine was replaced with a difluorocyclobutanyl amine. This substitution was a key strategy to decrease metabolic clearance and improve the pharmacokinetic profile, ultimately contributing to the development of potent and selective inhibitors. nih.gov

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors: CDK5 is considered a valuable target for the development of anticancer agents, particularly for pancreatic cancer and acute myeloid leukemia (AML). nih.govnih.govfigshare.com Selective inhibition of CDK5 over other kinases like CDK2 is a significant challenge due to the high similarity in their ATP-binding pockets. nih.gov Research has led to the discovery of an aminopyrazole derivative, 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide, which selectively inhibits CDK5. nih.gov This compound demonstrated the ability to reduce levels of the anti-apoptotic protein Mcl-1, sensitizing pancreatic cancer cells to other therapeutic agents like navitoclax. nih.gov This highlights the potential of cyclobutyl-containing scaffolds in the design of selective CDK5 inhibitors.

Below is a table summarizing the role of cyclobutane analogues in the development of these enzyme inhibitors.

| Enzyme Target | Role of Cyclobutane Analogue | Example Compound/Analogue | Therapeutic Area |

|---|---|---|---|

| IDH1 | Improve metabolic stability | Difluorocyclobutanyl amine derivative | Cancer (AML, Glioma) |

| CDK5 | Serve as a core scaffold for selective inhibition | 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide | Cancer (Pancreatic) |

Antiviral and Antibacterial Agents

The cyclobutane ring is present in various natural and synthetic compounds that exhibit antimicrobial properties.

Antiviral Agents: Cyclobutyl nucleoside analogues have been synthesized and evaluated for their antiviral activity. Specifically, enantiomeric forms of cyclobutyl guanine (B1146940) and adenine (B156593) analogues have shown significant efficacy. nih.gov Research has demonstrated that analogues mimicking the absolute configuration of natural nucleosides are highly active against a range of herpesviruses, including simplexvirus and cytomegalovirus. nih.gov The corresponding isomers with the opposite configuration were found to be inactive. nih.gov The active compounds were shown to selectively inhibit viral DNA polymerase, demonstrating the potential of the cyclobutane scaffold in creating potent and selective antiviral drugs. nih.gov

Antibacterial Agents: Natural products containing a cyclobutane skeleton have demonstrated antibacterial properties. nih.gov For example, sceptrins, isolated from marine sponges, possess a cyclobutane core and contribute to the organism's antimicrobial defenses. nih.gov The development of synthetic cyclobutane derivatives as antibacterial agents is an active area of research, leveraging the rigid structure to interact with bacterial targets. researchgate.net

Compounds for Autoimmune Diseases and Cancer

Cyclobutane derivatives have been successfully incorporated into drugs for the treatment of cancer, and their unique properties are being explored for potential use in autoimmune disorders.

Cancer: The utility of the cyclobutane motif in oncology is well-established. Carboplatin, a platinum-based chemotherapy drug, features a cyclobutane-1,1-dicarboxylate (B1232482) ligand and is widely used to treat various cancers, including ovarian, lung, and head and neck cancers. nih.gov More recently, research into integrin antagonists for cancer applications has utilized functionalized cyclobutane rings as a central, metabolically stable scaffold. rsc.org These arginine-glycine-aspartic acid (RGD) mimetics have shown promise in cell-based adhesion and invasion assays, with lead compounds demonstrating good in vitro activity and stability. rsc.org Furthermore, NK-1 receptor antagonists, such as aprepitant, are not only used as antiemetics in chemotherapy but have also been shown to possess direct antitumor effects by inducing apoptosis in cancer cells. mdpi.comnih.gov

Autoimmune Diseases: The treatment of autoimmune diseases often involves modulating the immune system with various therapeutic agents. aaaai.orgnih.gov While specific drugs based on this compound for autoimmune conditions are not yet established, the principles of drug design using rigid scaffolds to achieve target specificity and improved pharmacokinetics are highly relevant. The ability of cyclobutane derivatives to act as bioisosteres and improve metabolic stability could be leveraged in the design of next-generation therapies for conditions like rheumatoid arthritis or inflammatory bowel disease. nih.govnih.gov

Cyclobutane Derivatives as Bioisosteres in Drug Candidates

A significant application of the cyclobutane ring in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. nih.govnih.gov

Replacement of Aromatic and Linear Systems

The cyclobutane ring serves as an effective three-dimensional, non-planar bioisostere for planar aromatic systems like phenyl rings and can also be used to constrain flexible linear alkyl chains. nih.govnih.gov

Aromatic Systems: Replacing a phenyl group with a cyclobutane ring can lead to several advantages, including improved solubility, a higher fraction of sp³ carbons (which often correlates with better drug-like properties), and a more three-dimensional structure that can better fill specific protein binding pockets. nih.gov

Linear Systems: The incorporation of a cyclobutane ring can rigidify flexible acyclic chains. nih.gov This conformational constraint can lock a molecule into its most active conformation, leading to improved binding affinity for its biological target. This strategy has been successfully applied in the development of histamine (B1213489) H3 receptor antagonists and RORγt inverse agonists. nih.gov

Impact on Metabolic Stability

The following table summarizes the bioisosteric applications of cyclobutane derivatives.

| Bioisosteric Application | Replaced Moiety | Key Advantages |

|---|---|---|

| Aryl Isostere | Phenyl Ring | Improved solubility, Increased sp³ character, Enhanced 3D shape |

| Conformational Restriction | Linear Alkyl Chains | Increased rigidity, Improved binding affinity, Locking active conformation |

| Metabolic Shielding | Metabolically Labile Groups | Increased metabolic stability, Longer half-life, Improved bioavailability |

Crystallographic Studies and Intermolecular Interactions of 1 Methyl Cyclobutylamine Hydrates

Hydrate (B1144303) Formation and Stoichiometries

No information was found regarding the conditions under which 1-methyl-cyclobutylamine forms hydrates or the specific stoichiometries of any potential hydrate structures.

Crystal Structure Determination of Hydrates

There are no published studies detailing the determination of the crystal structure of this compound hydrates. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Intermolecular Interactions in Hydrates

Without crystal structure data, a detailed analysis of the intermolecular interactions within the hydrates of this compound cannot be provided.

Hydrogen Bonding Networks

Specific details regarding the hydrogen bonding networks, including bond distances and angles between this compound and water molecules in a hydrated crystal lattice, have not been reported in the scientific literature.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of stereochemically complex cyclobutanes remains a significant challenge in organic chemistry. nih.govacs.org The development of novel, efficient, and highly stereoselective methods for the construction of substituted cyclobutane (B1203170) rings is crucial for advancing the exploration of their therapeutic potential. acs.orgnih.gov Current research efforts are directed towards several promising strategies.

One emerging area is the use of transition-metal catalysis to achieve previously inaccessible transformations. For instance, Rh(III)-catalyzed reaction pathways are being explored for the synthesis of highly substituted cyclobutanes through C-C bond cleavage of alkylidenecyclopropanes. acs.orgnih.gov Another innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines using iodonitrene chemistry, which proceeds via a radical pathway. nih.govacs.org

Furthermore, enantioselective methods are being developed to control the absolute stereochemistry of cyclobutane derivatives. rsc.org This includes the use of chiral catalysts, such as chinchona-based squaramide bifunctional acid-base catalysts, for the enantioselective synthesis of thio-substituted cyclobutanes via sulfa-Michael additions to cyclobutenes. rsc.org These methods provide access to a wider range of stereoisomers, which is critical for structure-activity relationship (SAR) studies.

Key features of these emerging synthetic methodologies include:

High Stereoselectivity: Achieving precise control over both diastereoselectivity and enantioselectivity. rsc.org

Novel Reaction Pathways: Exploring unprecedented bond formations and cleavages to construct the cyclobutane ring. acs.orgnih.gov

Use of Readily Available Starting Materials: Developing synthetic routes that begin from simple and accessible precursors. nih.govacs.org

Catalytic Approaches: Employing transition-metal and organocatalysts to achieve high efficiency and selectivity. acs.orgnih.govrsc.org

Table 1: Comparison of Emerging Stereoselective Synthetic Methodologies for Cyclobutanes

| Methodology | Catalyst/Reagent | Key Transformation | Stereocontrol |

| Rh(III)-Catalyzed C-C Bond Cleavage | Rh(III) catalyst | Cleavage of alkylidenecyclopropanes | Diastereoselective |

| Iodonitrene-Mediated Ring Contraction | Iodonitrene | Contraction of pyrrolidines | Stereospecific |

| Enantioselective Sulfa-Michael Addition | Chiral chinchona squaramide | Addition to cyclobutenes | Enantioselective |

Exploration of New Biological Targets and Therapeutic Potential

The cyclobutane scaffold is a recurring motif in a diverse array of biologically active natural products and synthetic molecules. openmedicinalchemistryjournal.comnih.govsemanticscholar.orgopenmedicinalchemistryjournal.com The inherent rigidity and three-dimensional character of the cyclobutane ring can lead to enhanced metabolic stability, improved solubility, and potent interactions with biological targets. nih.govrsc.org These properties make cyclobutane-containing compounds, including derivatives of 1-Methyl-cyclobutylamine, attractive candidates for drug discovery programs.

Future research in this area will focus on identifying and validating novel biological targets for these compounds. The antimicrobial and antitumor activities of many natural cyclobutane-containing alkaloids have already been established, suggesting that these compounds could serve as leads for the development of new anti-infective and anticancer agents. openmedicinalchemistryjournal.comnih.govsemanticscholar.orgopenmedicinalchemistryjournal.com

Integrins, a family of cell surface receptors involved in cell adhesion and signaling, represent another promising class of targets. Cyclobutane-based antagonists of β3 integrins are being investigated for their potential in cancer therapy, particularly in preventing metastasis. mdpi.com The development of dual inhibitors that target multiple integrins is an emerging strategy to overcome the limitations of single-target agents. mdpi.com

Table 2: Potential Biological Targets and Therapeutic Applications of Cyclobutane Derivatives

| Biological Target | Therapeutic Area | Example Compound Class |

| Bacterial and Fungal Enzymes/Pathways | Infectious Diseases | Cyclobutane-containing alkaloids |

| Tumor-Associated Proteins/Pathways | Oncology | Cyclobutane-containing alkaloids |

| β3 Integrins | Oncology (Metastasis) | Cyclobutane-based RGD mimetics |

| Cytochrome P450 Enzymes | Drug Metabolism Modulation | Pipercyclobutanamides |

Advanced Computational Modeling of Cyclobutane Chemistry and Biology

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. For cyclobutane-containing molecules, computational methods can provide valuable insights into their unique chemical and biological properties that are often difficult to obtain through experimental means alone.

A key area of focus for future computational studies will be the accurate prediction of the conformational preferences of the cyclobutane ring. The puckered nature of the cyclobutane ring can significantly influence the spatial orientation of its substituents, which in turn affects its binding affinity to biological targets. nih.gov Advanced molecular dynamics (MD) simulations can be employed to explore the conformational landscape of cyclobutane derivatives and identify the most energetically favorable conformations. mdpi.com

Furthermore, computational approaches can be used to model the interactions between cyclobutane-containing ligands and their protein targets. nih.govmdpi.com Molecular docking and free energy calculations can predict the binding mode and affinity of these ligands, guiding the design of more potent and selective inhibitors. These computational models can also help to elucidate the molecular mechanisms underlying the biological activity of these compounds. nih.gov The integration of quantum mechanics/molecular mechanics (QM/MM) methods will allow for a more accurate description of the electronic effects that govern these interactions.

The development of predictive models for the absorption, distribution, metabolism, and excretion (ADME) properties of cyclobutane-containing compounds is another important area for future computational research. By accurately predicting these properties, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic profiles, thereby accelerating the drug discovery process.

Integration of High-Throughput Screening and Analytical Techniques

The discovery of novel bioactive compounds is greatly facilitated by the use of high-throughput screening (HTS) technologies. combichemistry.com HTS allows for the rapid screening of large libraries of compounds against a specific biological target, enabling the identification of "hits" that can be further optimized into lead compounds. combichemistry.comnih.gov The integration of HTS with advanced analytical techniques is crucial for the efficient discovery and characterization of new cyclobutane-containing drug candidates.

Future efforts in this area will involve the design and synthesis of diverse cyclobutane-focused compound libraries for HTS campaigns. nih.gov These libraries will encompass a wide range of stereoisomers and substitution patterns to maximize the chances of identifying novel hits. The development of automated synthesis platforms will be essential for the efficient production of these libraries. nih.gov

Once hits are identified from HTS, a battery of analytical techniques will be employed to characterize their properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be used to confirm the structure and purity of the active compounds. Advanced techniques such as X-ray crystallography will be used to determine the three-dimensional structure of the ligand-protein complexes, providing crucial information for structure-based drug design.

The integration of these high-throughput and analytical methods will create a powerful platform for the discovery and development of new cyclobutane-based therapeutics. This synergistic approach will enable researchers to rapidly identify and optimize novel drug candidates with improved efficacy and safety profiles.

Q & A

Basic: What are the established synthetic routes for 1-Methyl-cyclobutylamine, and how can purity be ensured during synthesis?

Methodological Answer:

The synthesis of this compound typically involves cyclobutane ring functionalization followed by amine introduction. Key steps include:

- Ring-opening alkylation : Using cyclobutane derivatives (e.g., cyclobutanone) with methylamine under reductive amination conditions .

- Purity assurance : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR (to confirm methyl group integration) and GC-MS (to verify molecular ion peaks and absence of side products) .

- Critical parameters : Reaction temperature control (< 0°C for intermediates prone to ring strain) and inert atmosphere to prevent oxidation .

Advanced: How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

Methodological Answer:

Contradictions often arise from stereochemical variations or solvent effects. To address this:

- Comparative analysis : Use -NMR and 2D-COSY to distinguish between structural isomers (e.g., axial vs. equatorial methyl groups) .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Solvent standardization : Re-run spectra in deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts .

- Collaborative verification : Cross-check data with independent labs to rule out instrumentation bias .

Basic: Which analytical techniques are essential for characterizing this compound, and what key data should be reported?

Methodological Answer:

- Spectroscopic techniques :

- IR spectroscopy : Confirm amine N-H stretches (3300–3500 cm) and cyclobutane ring C-H bends (700–800 cm) .

- Mass spectrometry : Report molecular ion [M+H] and fragmentation patterns to validate molecular weight .

- Chromatography : HPLC purity ≥95% (C18 column, acetonitrile/water mobile phase) .

- Physical properties : Melting point (if crystalline) and specific optical rotation (if chiral) .

Advanced: How to design a dose-response study to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Experimental design :

- Data analysis :

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to avoid light-induced decomposition .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to prevent hydrolysis .

- Stability monitoring : Periodic NMR analysis to detect degradation products (e.g., cyclobutane ring-opening compounds) .

Advanced: How to optimize reaction conditions for enantioselective synthesis of this compound?

Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction .

- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) to enhance enantiomeric excess (ee) .

- Kinetic resolution : Monitor ee via chiral HPLC (Chiralpak AD-H column) at different reaction timepoints .

- Scale-up considerations : Balance ee with reaction yield using DoE (Design of Experiments) to identify critical parameters .

Basic: How to validate the identity of this compound in a novel synthetic pathway?

Methodological Answer:

- Multi-technique approach :

Advanced: What strategies can reconcile discrepancies between computational predictions and experimental results for this compound reactivity?

Methodological Answer:

- Model refinement : Adjust computational parameters (e.g., solvent dielectric constant in DFT) to match experimental conditions .

- Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates not accounted for in simulations .

- Collaboration : Partner with computational chemists to re-optimize transition state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.